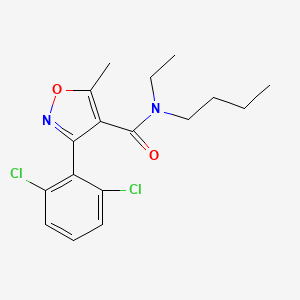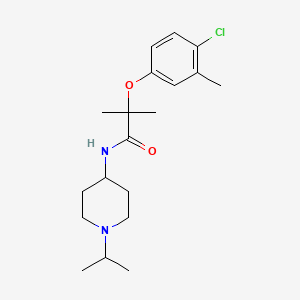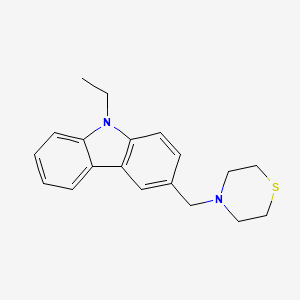
N-(anilinocarbonothioyl)-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(anilinocarbonothioyl)-4-butoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins in cancer cells. It was first synthesized by Abbott Laboratories in 2005 and has since been studied extensively for its potential as a cancer therapeutic agent.
Mechanism of Action
N-(anilinocarbonothioyl)-4-butoxybenzamide binds to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-butoxybenzamide has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. However, N-(anilinocarbonothioyl)-4-butoxybenzamide has limited bioavailability and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(anilinocarbonothioyl)-4-butoxybenzamide is a valuable tool for studying the role of anti-apoptotic proteins in cancer cells. Its ability to selectively target these proteins makes it a useful tool for dissecting the complex pathways involved in cancer cell survival. However, its limited bioavailability and rapid metabolism can make it difficult to use in certain experimental settings.
Future Directions
Future research on N-(anilinocarbonothioyl)-4-butoxybenzamide will likely focus on developing more potent and selective inhibitors of anti-apoptotic proteins. Additionally, combination therapy with other chemotherapeutic agents may improve the efficacy of N-(anilinocarbonothioyl)-4-butoxybenzamide in the treatment of cancer. Finally, the development of more effective delivery methods may help overcome the limitations of N-(anilinocarbonothioyl)-4-butoxybenzamide's bioavailability and metabolism.
Synthesis Methods
The synthesis of N-(anilinocarbonothioyl)-4-butoxybenzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with aniline to form N-(4-butoxybenzoyl)aniline. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide. Finally, the thioamide is reacted with 4-fluoronitrobenzene in the presence of a palladium catalyst to form N-(anilinocarbonothioyl)-4-butoxybenzamide.
Scientific Research Applications
N-(anilinocarbonothioyl)-4-butoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. N-(anilinocarbonothioyl)-4-butoxybenzamide has also been shown to synergize with other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-3-13-22-16-11-9-14(10-12-16)17(21)20-18(23)19-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCLEIENZZFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)
![5-acetyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4973951.png)

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)

![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)